N-(2-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23ClN4O2S and its molecular weight is 454.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer research and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
The compound's chemical structure can be described as follows:
- Molecular Formula : C19H22ClN5O2S
- Molecular Weight : 419.93 g/mol
- IUPAC Name : this compound
The compound features a chloro-substituted aromatic ring and a thioacetamide moiety linked to an imidazoquinazoline structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following key findings illustrate its biological activity:
- Cytotoxicity : The compound has been evaluated for cytotoxic effects against various cancer cell lines. For instance, it exhibited significant cytotoxicity in the NCI's 60 cancer cell line panel, particularly against colon cancer (GI50 values ranging from 0.41 to 0.69 μM), melanoma (GI50 values between 0.48 and 13.50 μM), and ovarian cancer (GI50 values from 0.25 to 5.01 μM) .
- Mechanism of Action : The mechanism underlying its anticancer activity has been linked to apoptosis induction and cell cycle arrest. Flow cytometry analyses indicated that treatment with the compound increased the early apoptotic population of cells and elevated the percentage of cells in the sub-G1 phase of the cell cycle . This suggests that the compound may trigger apoptotic pathways through caspase activation.
- Structure–Activity Relationship (SAR) : SAR studies have revealed that modifications in the chemical structure can significantly affect biological activity. For example, variations in substituents on the quinazoline moiety can enhance or diminish cytotoxic effects .
Additional Biological Activities
Beyond its anticancer properties, there is emerging evidence suggesting that this compound may possess other biological activities:
- Antimicrobial Activity : Some derivatives of similar compounds have shown promising antimicrobial properties against various pathogens, although specific data on this compound is limited .
- GPCR Modulation : The potential utility of compounds with similar structures as allosteric modulators for G-protein coupled receptors (GPCRs) has been explored in multiple CNS disorders . This could imply a broader pharmacological profile for this compound.
Study 1: Anticancer Efficacy
In a study conducted by researchers at the National Cancer Institute (NCI), this compound was tested against various cancer cell lines. The results indicated that this compound was among the most active agents tested against colon and ovarian cancer cells.
Study 2: Apoptosis Induction
Another study focused on the apoptosis-inducing capability of this compound in HeLa cells demonstrated that it significantly increased early apoptotic markers and reduced cell viability at concentrations as low as 6 μM . These findings support its potential as an effective anticancer agent.
Summary Table of Biological Activities
Activity Type | Effect | Cell Lines/Organisms Tested | GI50/IC50 Values |
---|---|---|---|
Anticancer | Cytotoxicity | Colon Cancer | 0.41 - 0.69 μM |
Melanoma | 0.48 - 13.50 μM | ||
Ovarian Cancer | 0.25 - 5.01 μM | ||
Apoptosis Induction | Increased early apoptotic cells | HeLa Cells | IC50 ~6 - 18 μM |
GPCR Modulation | Potential allosteric modulation | Various CNS Disorders (theoretical basis) | Not specified |
属性
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S/c1-13(2)10-19-22(30)28-21(26-19)15-6-4-5-7-17(15)27-23(28)31-12-20(29)25-18-9-8-14(3)11-16(18)24/h4-9,11,13,19H,10,12H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFMZBNKPNZGIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。